molecular formula C5H10ClNO2 B177176 Methyl Azetidine-2-carboxylate Hydrochloride CAS No. 162698-26-2

Methyl Azetidine-2-carboxylate Hydrochloride

Cat. No.: B177176
CAS No.: 162698-26-2
M. Wt: 151.59 g/mol
InChI Key: FKHBGZKNRAUKEF-UHFFFAOYSA-N
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Description

Methyl azetidine-2-carboxylate hydrochloride (CAS: 162698-26-2) is a heterocyclic organic compound with the molecular formula C₅H₉NO₂·HCl and a molecular weight of 151.59 g/mol . It is a hydrochloride salt derivative of the methyl ester of azetidine-2-carboxylic acid. This compound is characterized by a four-membered azetidine ring with a methyl ester group at the 2-position and a hydrochloride counterion.

Properties

IUPAC Name

methyl azetidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-3-6-4;/h4,6H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHBGZKNRAUKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625930
Record name Methyl azetidine-2-carboxylate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162698-26-2
Record name Methyl azetidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl azetidine-2-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl Azetidine-2-carboxylate Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 4,4,4-trifluoroacetoacetate with amines, followed by hydride reduction, chlorination, and base-induced ring closure . Another approach involves the alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which allows for the preparation of various functionalized azetidines .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization and functionalization steps.

Chemical Reactions Analysis

Types of Reactions

Methyl Azetidine-2-carboxylate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Pharmaceutical Development

Methyl Azetidine-2-carboxylate Hydrochloride serves as a crucial building block in the synthesis of bioactive compounds. Its structural properties allow it to be utilized in the design of drugs targeting specific enzymes or receptors, making it valuable in medicinal chemistry.

Key Applications:

  • Drug Design: Used as a scaffold for developing pharmaceuticals aimed at neurological disorders and other medical conditions .
  • Enzyme Inhibition: The compound has potential roles in inhibiting specific enzymes, which is critical for therapeutic interventions.

Organic Synthesis

This compound acts as an intermediate in various organic synthesis processes. Its unique structure facilitates the creation of more complex molecules, which are essential in chemical research and industrial applications.

Key Applications:

  • Synthesis of Heterocycles: It is employed as a precursor for synthesizing diverse heterocyclic compounds, enhancing the chemical library available for research.
  • Polymer Production: this compound is also used in developing polymers with tailored properties, contributing to advancements in material science .

Biochemical Research

In biochemical contexts, this compound is utilized to study amino acid metabolism and protein synthesis. Its similarity to naturally occurring amino acids allows researchers to explore its effects on cellular processes.

Key Applications:

  • Amino Acid Metabolism Studies: The compound aids in understanding metabolic pathways involving amino acids, providing insights into cellular functions .
  • Protein Engineering: It can be incorporated into peptides and proteins, potentially influencing their structure and biological activity.

Analytical Chemistry

This compound is employed in analytical methods to detect and quantify amino acids. This application is vital for quality control in pharmaceutical manufacturing and research laboratories.

Key Applications:

  • Quality Control: Used to ensure the purity and concentration of amino acids in various formulations .

Data Table: Comparative Analysis of Applications

Application AreaDescriptionExamples
Pharmaceutical DevelopmentBuilding block for drug synthesis targeting neurological disordersDrug design for enzyme inhibitors
Organic SynthesisIntermediate for complex molecule creationSynthesis of heterocycles
Biochemical ResearchStudies on amino acid metabolism and protein synthesisProtein engineering applications
Analytical ChemistryDetection and quantification of amino acidsQuality control measures

Case Studies

  • Pharmaceutical Research on Neurological Disorders
    • A study demonstrated that derivatives of this compound showed promising results as potential treatments for conditions like Alzheimer's disease due to their ability to modulate neurotransmitter activity.
  • Synthesis of Novel Polymers
    • Researchers have successfully synthesized new polymeric materials using this compound, which exhibited enhanced mechanical properties and thermal stability compared to conventional polymers .
  • Enzyme Interaction Studies
    • Investigations into the interaction of this compound with specific enzymes have revealed its potential as an inhibitor, paving the way for new therapeutic strategies against metabolic disorders .

Mechanism of Action

The mechanism of action of Methyl Azetidine-2-carboxylate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues of Azetidine Derivatives

The following table highlights structurally related compounds and their key differences:

CAS No. Compound Name Molecular Formula Similarity Score Key Structural Differences
162698-26-2 Methyl azetidine-2-carboxylate hydrochloride C₅H₉NO₂·HCl 1.00 (Reference) Reference compound with azetidine ring and 2-ester
117752-82-6 (S)-4-Aminodihydrofuran-2(3H)-one hydrochloride C₅H₈ClNO₂ 0.89 Five-membered dihydrofuran ring; amino substituent
117752-88-2 (R)-3-Amino-γ-butyrolactone hydrochloride C₄H₈ClNO₂ 0.89 Five-membered lactone ring; 3-amino group
100202-39-9 Methyl azetidine-3-carboxylate hydrochloride C₅H₉NO₂·HCl 0.76 Azetidine ring with ester group at 3-position
647854-63-5 (R)-Methyl azetidine-2-carboxylate HCl C₅H₉NO₂·HCl 0.97 Stereoisomer of the reference compound
32559-18-5 Methyl piperidine-2-carboxylate hydrochloride C₇H₁₃NO₂·HCl 0.81 Six-membered piperidine ring

Key Observations :

  • Ring Size : Azetidine (4-membered) derivatives exhibit higher ring strain compared to five- or six-membered analogues (e.g., dihydrofuran, piperidine), influencing reactivity and metabolic stability .
  • Substituent Position : Methyl azetidine-3-carboxylate (CAS 100202-39-9) differs in ester group placement, altering steric and electronic properties .
  • Stereochemistry : The (R)-isomer (CAS 647854-63-5) may exhibit distinct biological activity due to enantioselective enzyme interactions .
Azetidine-2-Carboxylate vs. Proline Analogues

Azetidine-2-carboxylic acid, the parent acid of the methyl ester, is a structural analogue of proline and acts as an antimetabolite. It inhibits cytosolic prolyl-tRNA synthetase in plants, disrupting protein synthesis and growth . Methylation to form the ester hydrochloride enhances solubility and stability for synthetic applications.

Metabolism and Biodegradation
  • Piperidine Derivatives : Six-membered analogues like methyl piperidine-2-carboxylate are more resistant to enzymatic degradation due to reduced ring strain .

Biological Activity

Methyl Azetidine-2-carboxylate Hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered azetidine ring with a carboxylate group, enhancing its reactivity and biological activity. The hydrochloride form improves its solubility in aqueous environments, facilitating its use in laboratory settings and biological assays. This compound is recognized as a chiral derivative, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to a range of biological effects:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially impacting metabolic pathways.
  • Receptor Binding : Its structural similarity to naturally occurring amino acids suggests it may bind to receptors involved in cellular signaling processes.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activities. In studies involving various cancer cell lines, this compound has demonstrated cytotoxic effects:

  • Cell Line Studies : In vitro assays have shown that this compound can induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity and changes in cell cycle progression.
  • Comparative Analysis : When compared to other azetidine derivatives, it has been noted that some derivatives exhibit higher selectivity towards neoplastic cells, indicating a potential for targeted cancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, making it a candidate for further investigation in the context of antibiotic development .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in various cancer cell lines; enhances caspase-3 activity
Enzyme InteractionModulates enzyme activity; potential for use as an enzyme inhibitor
Antimicrobial PropertiesExhibits activity against specific bacterial strains
Structural AnalysisChiral configuration influences biological interactions

Case Studies

  • Anticancer Activity in SiHa Cells : A study evaluated the effects of this compound on SiHa cervical cancer cells. Results indicated significant cytotoxicity and apoptosis induction, suggesting its potential as an anticancer agent .
  • Mechanistic Insights : Further investigations into the molecular mechanisms revealed that this compound may alter gene expression related to apoptosis and cell cycle regulation, highlighting its role in cancer therapeutics .

Q & A

Q. What are the recommended synthetic routes for Methyl Azetidine-2-carboxylate Hydrochloride, and how can reaction conditions be optimized?

this compound can be synthesized via esterification of azetidine-2-carboxylic acid followed by hydrochloride salt formation. Key considerations include:

  • Protecting Groups : Use tert-butyl groups (e.g., tert-butyl azetidine-2-carboxylate hydrochloride, as in ) to stabilize intermediates during synthesis.
  • Reagent Selection : Opt for anhydrous conditions to prevent hydrolysis of the ester group.
  • Purification : Employ recrystallization or column chromatography to isolate the hydrochloride salt with high purity .

Q. What safety protocols are critical when handling this compound in the lab?

Based on analogous azetidine derivatives ( ):

  • Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (H302: harmful if swallowed; H226: flammable liquid/vapor) .
  • Storage : Store in airtight containers at -20°C, away from moisture and ignition sources (P233, P210) .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion (Section 6.1-6.3 of ) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Chromatography : Use HPLC with a C18 column and UV detection (210–254 nm) for purity assessment.
  • Spectroscopy :
    • NMR : Confirm the azetidine ring structure via 1H^1H-NMR (δ 3.5–4.5 ppm for methyl ester protons).
    • Mass Spectrometry : Compare observed m/z values with predicted adducts (e.g., [M+H]+ at m/z 158.12, CCS 136.9 Ų) .

Q. How does this compound interact with prolyl-tRNA synthetase, and what experimental designs can validate this?

Azetidine-2-carboxylate analogs are known to inhibit prolyl-tRNA synthetase in plants (, Lee et al., 2016). For the hydrochloride derivative:

  • Enzyme Assays : Use competitive inhibition assays with purified prolyl-tRNA synthetase and measure KiK_i values via Lineweaver-Burk plots.
  • In Vivo Studies : Apply the compound to model organisms (e.g., Arabidopsis) and monitor growth inhibition phenotypes, ensuring controls with proline supplementation .

Q. What metabolic pathways detoxify azetidine-2-carboxylate derivatives, and how can isotopic labeling track their fate?

  • Gene Knockout Models : Use microbial systems (e.g., Pseudomonas) with azetidine catabolism genes (e.g., azcABCD from Gross et al., 2008) to identify degradation pathways.
  • Isotopic Tracing : Label the methyl ester group with 13C^{13}C and track metabolites via LC-MS/MS .

Q. How should researchers address discrepancies in collision cross-section (CCS) data across analytical platforms?

  • Calibration : Use calibrants with known CCS values (e.g., tetraalkylammonium salts) to standardize ion mobility spectrometry.
  • Instrument Parameters : Adjust drift gas composition (e.g., nitrogen vs. helium) and temperature to align with published CCS values () .

Q. How can researchers differentiate between salt dissociation and decomposition in solution-phase studies?

  • pH Monitoring : Use a pH meter to detect free HCl release (pH < 2 indicates dissociation).
  • Mass Spectrometry : Look for peaks corresponding to the free base (m/z 122.1) and intact hydrochloride (m/z 158.1) .

Q. What statistical approaches resolve contradictions in bioactivity data across studies?

  • Meta-Analysis : Pool data from multiple assays (e.g., enzyme inhibition, cytotoxicity) using random-effects models.
  • Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) to quantify EC50 variability .

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